molecular formula C6H4BrClS B2803414 3-Bromo-4-chlorothiophenol CAS No. 1263376-96-0

3-Bromo-4-chlorothiophenol

Cat. No.: B2803414
CAS No.: 1263376-96-0
M. Wt: 223.51
InChI Key: VHNFJTSIYZUSAR-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorothiophenol is a chemical compound with the molecular formula C6H4BrClS. It has a molecular weight of 223.52 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using methods such as Density Functional Theory (DFT) with a 6-31G (d,p) basis set . The optimized geometrical parameters obtained by these calculations can provide insights into the compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of this compound can be predicted using Conceptual Density Functional Theory (CDFT). This approach can provide global reactivity descriptors and local nucleophilic/electrophilic Parr functions .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 275.2±25.0 °C and a predicted density of 1.717±0.06 g/cm3 . Its pKa is predicted to be 5.35±0.10 .

Scientific Research Applications

Electrochemical Reduction of Halothiophenes

Research shows the electrochemical reduction of mono- and dihalothiophenes, including 3-bromo-2-chlorothiophene, at carbon cathodes. This process results in various product distributions due to an electrolytically induced halogen dance, with applications in the synthesis of complex organic molecules (Mubarak & Peters, 1996).

Synthesis of Halogenated Thiophenes

Synthesis of Fluorothiophenes

The study on the nucleophilic aromatic substitution of 2-bromo-3-chlorothiophene demonstrates its utility in synthesizing fluorothiophenes, highlighting its role in creating diverse thiophene derivatives (Kassmi, Fache, & Lemaire, 1994).

Theoretical and Spectroscopic Analysis

Vibrational Spectra and Thermodynamical Analysis

Investigations into the molecular geometries and vibrational wavenumbers of halogenated compounds, including 3-bromo-4-chlorothiophenol derivatives, provide insights into their structural and thermodynamic properties, useful in materials science and chemical engineering (Pandian et al., 2011).

Photoreaction Mechanisms

Study of Photoreactions in Bromophenols

Research on photoreactions of bromophenols, similar in structure to this compound, can be vital in understanding their behavior under light exposure, with implications in photochemistry and environmental sciences (Akai et al., 2002).

Anticancer Applications

Bromophenol Derivatives in Cancer Research

Bromophenol derivatives, structurally related to this compound, have shown potential in anticancer drug development, indicating the possible biomedical applications of similar compounds (Guo et al., 2018).

Catalysis and Organic Reactions

Palladium-Catalyzed Reactions of Halogenocinnolines

The study of palladium-catalyzed reactions of halogenocinnolines, including bromo-chloro derivatives, provides insights into complex organic synthesis processes, relevant to pharmaceutical and chemical industries (Ames & Bull, 1982).

Analytical Chemistry and Ligand Studies

Characterization of Oxido-Vanadium(V) Complexes

Research involving bromo-chlorophenols in the synthesis and characterization of metal complexes, like oxido-vanadium(V), has applications in analytical chemistry and materials science (Sheikhshoaie et al., 2015).

Safety and Hazards

3-Bromo-4-chlorothiophenol is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

3-bromo-4-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNFJTSIYZUSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-96-0
Record name 3-bromo-4-chlorobenzene-1-thiol
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